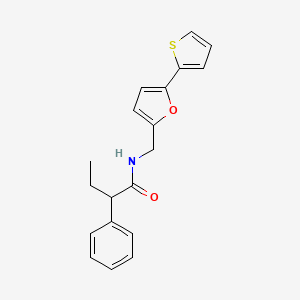
2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)butanamide, also known as PFBM, is a chemical compound that has been studied for its potential scientific research applications. It is a synthetic compound that has been created through a specific synthesis method, which will be discussed in PFBM has shown promising results in various scientific studies, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions will be explored in this paper.
Applications De Recherche Scientifique
Corrosion Inhibition
Thiophene derivatives, including our compound of interest, are utilized as corrosion inhibitors in industrial chemistry and material science . These compounds help protect metals and alloys from degradation due to environmental factors, such as moisture and aggressive chemicals. Their ability to form a protective layer on metal surfaces makes them valuable for preventing corrosion.
Organic Semiconductors
Thiophene-based molecules play a crucial role in the development of organic semiconductors. These materials are used in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The π-conjugated structure of thiophenes allows for efficient charge transport, making them suitable for applications in flexible and lightweight electronic components.
Pharmacological Properties
Molecules containing the thiophene ring system exhibit diverse pharmacological properties. Some examples include:
- Anticancer Activity : Certain thiophene derivatives demonstrate anticancer effects . Researchers have explored their potential as novel chemotherapeutic agents.
- Anti-Inflammatory Effects : Thiophenes have anti-inflammatory properties, which could be relevant for treating inflammatory diseases .
- Antimicrobial Activity : These compounds exhibit antimicrobial effects, making them interesting candidates for drug development .
- Antihypertensive and Anti-Atherosclerotic Properties : Some thiophene-containing compounds have shown promise in managing hypertension and atherosclerosis .
Drug Development
Several drugs incorporate thiophene moieties. For instance:
- Suprofen : This nonsteroidal anti-inflammatory drug contains a 2-substituted thiophene framework .
- Articaine : Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, articaine features a 2,3,4-trisubstituted thiophene structure .
Synthetic Methods
Various synthetic methods yield thiophene derivatives. Notable approaches include Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions allow researchers to access diverse thiophene-based compounds for further study.
Imidazole Derivatives
Interestingly, imidazole-containing compounds have been synthesized with potential therapeutic applications. For example, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide was evaluated for anti-tubercular activity .
Mécanisme D'action
Target of Action
The compound 2-phenyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}butanamide is a complex molecule that likely interacts with multiple targets. These compounds have been found to interact with a variety of targets, including voltage-gated sodium channels, multiple receptors, and enzymes involved in various biochemical pathways .
Mode of Action
The mode of action of this compound is likely to be multifaceted due to its complex structure. Thiophene-based analogs and indole derivatives are known to bind with high affinity to their targets, leading to a variety of biological effects
Biochemical Pathways
The compound may affect various biochemical pathways due to the presence of thiophene and indole structures. Thiophene derivatives have been associated with anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Indole derivatives have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
Tertiary aliphatic amines, which are part of the compound’s structure, are known to be biotransformed through a reversible reaction into tertiary amine oxides . This could potentially impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse due to its potential interaction with multiple targets and pathways. As mentioned, thiophene-based analogs and indole derivatives have been associated with a variety of biological effects . The specific molecular and cellular effects of 2-phenyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}butanamide would require further investigation.
Propriétés
IUPAC Name |
2-phenyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-2-16(14-7-4-3-5-8-14)19(21)20-13-15-10-11-17(22-15)18-9-6-12-23-18/h3-12,16H,2,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCSMGRMPDTGDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

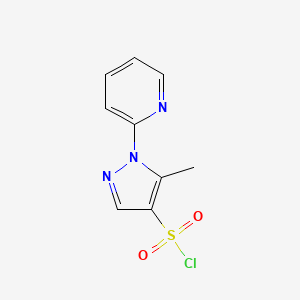
![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2502333.png)
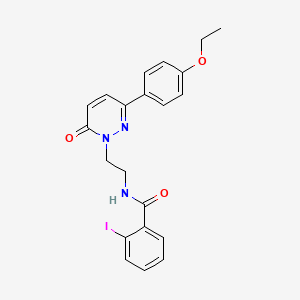
![2-[(3-methoxyphenyl)methanesulfinyl]-1H-1,3-benzodiazol-6-amine dihydrochloride](/img/structure/B2502335.png)
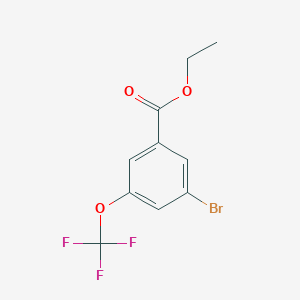
![4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502338.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2502341.png)
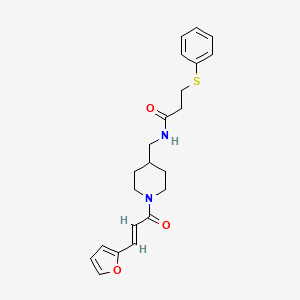
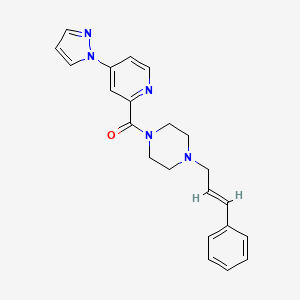
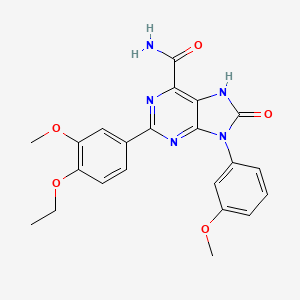
![N-[(3,3-Difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2502348.png)
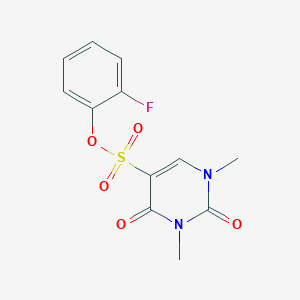
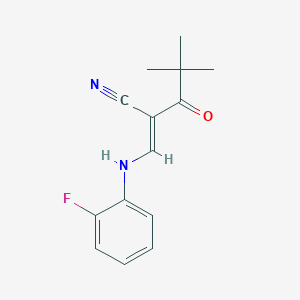
![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502352.png)